molecular formula C13H20O3 B1606224 Furfuryl octanoate CAS No. 39252-03-4

Furfuryl octanoate

Cat. No.: B1606224
CAS No.: 39252-03-4
M. Wt: 224.3 g/mol
InChI Key: JNIWCVWKECYDSV-UHFFFAOYSA-N
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Description

Furfuryl octanoate is an organic compound that belongs to the class of furfuryl esters It is formed by the esterification of furfuryl alcohol with octanoic acid This compound is known for its pleasant odor and is often used in the flavor and fragrance industry

Biochemical Analysis

Biochemical Properties

The biochemical properties of furfuryl octanoate are not well-studied. It is known that furfuryl derivatives can interact with various enzymes and proteins. For instance, furfural, a related compound, has been shown to interact with enzymes involved in the pentose phosphate pathway

Cellular Effects

Furfural, a related compound, has been shown to induce reactive oxygen species accumulation and cellular damage in Saccharomyces cerevisiae

Molecular Mechanism

Furfural, a related compound, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that temperature fluctuations can have a significant impact on laboratory testing and results . Therefore, the stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies may be influenced by temperature conditions.

Dosage Effects in Animal Models

Furfural, a related compound, has been shown to have hepatotoxic effects in male rats and male mice at high dosages

Metabolic Pathways

This compound is likely to be involved in metabolic pathways related to the metabolism of furfuryl derivatives. Furfural, a related compound, is known to be metabolized to furoic acid

Transport and Distribution

Furfuryl derivatives are known to be rapidly absorbed in the gastrointestinal tract of rodents

Subcellular Localization

It is known that the localization of compounds within cells can be influenced by various factors, including targeting signals and post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: Furfuryl octanoate can be synthesized through the esterification reaction between furfuryl alcohol and octanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to promote the formation of the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to improve the reaction rate and selectivity. The final product is usually purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Furfuryl octanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form furfuryl alcohol and octanoic acid.

    Oxidation: The compound can be oxidized to produce furfural and other oxidation products.

    Reduction: Reduction reactions can convert this compound to furfuryl alcohol and octanoic acid.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Hydrolysis: Furfuryl alcohol and octanoic acid.

    Oxidation: Furfural and other oxidation products.

    Reduction: Furfuryl alcohol and octanoic acid.

Scientific Research Applications

Furfuryl octanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the flavor and fragrance industry for its pleasant odor and as an additive in various industrial products.

Comparison with Similar Compounds

Furfuryl octanoate can be compared with other furfuryl esters, such as:

  • Furfuryl acetate
  • Furfuryl propionate
  • Furfuryl pentanoate
  • Furfuryl 3-methylbutanoate

Uniqueness: this compound is unique due to its specific ester linkage between furfuryl alcohol and octanoic acid, which imparts distinct chemical and physical properties. Its longer carbon chain compared to other furfuryl esters results in different solubility, volatility, and reactivity characteristics, making it suitable for specific applications in the flavor and fragrance industry as well as in scientific research.

Properties

IUPAC Name

furan-2-ylmethyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-2-3-4-5-6-9-13(14)16-11-12-8-7-10-15-12/h7-8,10H,2-6,9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIWCVWKECYDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8068171
Record name Octanoic acid, 2-furanylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

139.00 °C. @ 10.00 mm Hg
Record name Furfuryl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in oils, miscible (in ethanol)
Record name Furfuryl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.980-0.989
Record name Furfuryl octanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/712/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

39252-03-4
Record name Furfuryl octanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39252-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furfuryl octanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039252034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octanoic acid, 2-furanylmethyl ester
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Record name Octanoic acid, 2-furanylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8068171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Furfuryl octanoate
Source European Chemicals Agency (ECHA)
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Record name FURFURYL OCTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24FE04Z37C
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Record name Furfuryl octanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037730
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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